Flibanserin

Catalog No.
S528069
CAS No.
167933-07-5
M.F
C20H21F3N4O
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flibanserin

CAS Number

167933-07-5

Product Name

Flibanserin

IUPAC Name

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one

Molecular Formula

C20H21F3N4O

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)

InChI Key

PPRRDFIXUUSXRA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C(F)(F)F

Solubility

Insoluble in water
Sparingly soluble in methanol, ethanol, acetonitrile, toluene; solulble in acetone; freely soluble in chloroform; very soluble in methylene chloride

Synonyms

BIMT 17; BIMT-17; BIMT17; BIMT 17BS; BIMT-17BS; BIMT17BS; EBD6396; EBD 6396; EBD-6396; Flibanserin. Brand name: Addyi.

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F

Description

The exact mass of the compound Flibanserin is 390.16675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.312 mg/l at 25 °c (est)insoluble in watersparingly soluble in methanol, ethanol, acetonitrile, toluene; solulble in acetone; freely soluble in chloroform; very soluble in methylene chloride. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Flibanserin is classified as a non-hormonal medication. It acts by affecting brain chemicals (neurotransmitters) involved in sexual desire and arousal.

  • Modulating Monoamines: Research suggests Flibanserin works by modulating levels of certain neurotransmitters, including serotonin and dopamine, in the central nervous system (CNS) [National Institutes of Health (.gov): ]. This modulation is thought to normalize these neurotransmitter levels, potentially improving sexual function.
  • Specific Receptor Activity: Flibanserin acts primarily as an antagonist at 5-HT2A receptors and an agonist at 5-HT1A receptors. It also has weaker antagonistic effects on other receptors like 5-HT2B, 5-HT2C, and dopamine D4 receptors. The exact link between these receptor interactions and Flibanserin's therapeutic effect is still being studied [National Institutes of Health (.gov): ].

Clinical Trials and Efficacy

Flibanserin's approval by the FDA was based on the results of multiple clinical trials involving premenopausal women with FSIAD. These trials measured the effectiveness of Flibanserin compared to a placebo.

  • Modest Increase in Sexually Satisfying Events (SSEs): Studies showed a statistically significant increase in the average number of SSEs per month in women taking Flibanserin compared to placebo. However, the increase was considered modest, with some studies reporting an average increase of around 0.5 SSEs per month [National Institutes of Health (.gov): ].

Important Considerations

It's important to note that Flibanserin's effectiveness varies among individuals. Additionally,

  • Potential Side Effects: Flibanserin can cause side effects, including dizziness, fatigue, and low blood pressure. It can also interact with certain medications, so it's crucial to discuss potential risks and benefits with a doctor before using it [National Institutes of Health (.gov): ].
  • Ongoing Research: While Flibanserin represents a first step in developing medications for FSIAD, research is ongoing to better understand its mechanism of action, improve efficacy, and identify new treatment options.

Flibanserin is a pharmacological agent primarily indicated for the treatment of acquired, generalized hypoactive sexual desire disorder in premenopausal women. It was initially developed as an antidepressant but was later repurposed due to its effects on sexual desire. The drug acts as a selective modulator of serotonin receptors, specifically exhibiting agonistic activity on the 5-hydroxytryptamine receptor 1A and antagonistic effects on the 5-hydroxytryptamine receptor 2A. This dual action leads to a decrease in serotonin levels while increasing norepinephrine and dopamine levels in the central nervous system, which are crucial for sexual arousal and desire .

Flibanserin's mechanism of action is not fully understood, but it's believed to work by affecting multiple neurotransmitters involved in sexual desire regulation []. It antagonizes 5-HT1A receptors, which can inhibit sexual function, and increases the availability of dopamine and norepinephrine, which can enhance sexual arousal [].

Flibanserin has been shown to cause side effects like dizziness, fatigue, nausea, and sleep disturbances [, ]. It can also interact with other medications, particularly those affecting blood pressure or CYP3A4 enzymes responsible for its metabolism []. Due to these potential interactions, Flibanserin carries a black box warning from the FDA, highlighting the risk of severe hypotension (low blood pressure) when used with certain medications like azole antifungal agents.

The chemical structure of flibanserin can be represented by its IUPAC name: 1-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. Its molecular formula is C20H22ClF3N4O, with a molecular weight of approximately 426.87 g/mol. Flibanserin undergoes extensive metabolic reactions primarily through cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, resulting in at least 35 metabolites, most of which are pharmacologically inactive .

Flibanserin's mechanism of action involves modulation of neurotransmitter systems. By acting as an agonist at the 5-hydroxytryptamine receptor 1A and an antagonist at the 5-hydroxytryptamine receptor 2A, it effectively reduces serotonin levels while enhancing norepinephrine and dopamine levels in the brain. This unique profile distinguishes flibanserin from other serotonergic agents, as it does not promote dopaminergic neurotransmission in reward pathways associated with addiction . Clinical studies have shown that flibanserin significantly improves sexual desire and reduces distress related to hypoactive sexual desire disorder compared to placebo .

The synthesis of flibanserin involves several steps that include the formation of its core benzodiazole structure followed by the introduction of various substituents. The synthetic pathway typically starts with the preparation of a piperazine derivative, which is then reacted with substituted phenyl groups and subsequently modified to include the trifluoromethyl group. The final product is obtained through hydrolysis and crystallization processes to yield flibanserin hydrochloride .

Flibanserin is primarily used for treating hypoactive sexual desire disorder in premenopausal women. It was approved by the Food and Drug Administration in August 2015 as the first medication specifically for this condition. Clinical trials have demonstrated its efficacy in improving sexual desire and reducing associated distress over extended periods . Additionally, ongoing research explores its potential applications in other areas related to sexual dysfunction and mood disorders.

Flibanserin exhibits significant interactions with various medications due to its metabolic pathways involving cytochrome P450 enzymes. The use of moderate or strong CYP3A4 inhibitors can lead to increased plasma levels of flibanserin, raising the risk of adverse effects such as hypotension and syncope. Conversely, CYP3A4 inducers can substantially reduce flibanserin exposure, diminishing its therapeutic efficacy . Furthermore, alcohol consumption is contraindicated during flibanserin treatment due to risks associated with central nervous system depression .

Flibanserin shares similarities with several other compounds used for treating sexual dysfunction or mood disorders. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
BupropionNorepinephrine-dopamine reuptake inhibitorPrimarily used as an antidepressant; not specific for sexual desire disorders
TadalafilPhosphodiesterase type 5 inhibitorUsed for erectile dysfunction; enhances blood flow
SildenafilPhosphodiesterase type 5 inhibitorSimilar use as tadalafil but differs in pharmacokinetics
VardenafilPhosphodiesterase type 5 inhibitorSimilar to tadalafil and sildenafil; shorter duration of action
SertralineSelective serotonin reuptake inhibitorCommonly used for depression; may affect libido negatively

Flibanserin's distinct mechanism—targeting serotonin receptors to modulate sexual desire—sets it apart from these compounds, which primarily focus on enhancing blood flow or altering mood through different neurotransmitter systems .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White, to off-white powder

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

390.16674579 g/mol

Monoisotopic Mass

390.16674579 g/mol

Heavy Atom Count

28

LogP

log Kow = 3.41 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

37JK4STR6Z

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Flibanserin is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.
FDA Label
Hypoactive Sexual Desire Disorder in Women

Livertox Summary

Flibanserin is a serotonergic antidepressant used to treat hypoactive sexual desire disorder. Flibanserin has been associated with a low rate of minor serum aminotransferase elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antidepressant Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Flibanserin is included in the database.
Addyi is indicated for the treatment of premenopausal women with acquired, generalized hypoactive sexual desire disorder (HSDD), as characterized by low sexual desire that causes marked distress or interpersonal difficulty and is NOT due to: A co-existing medical or psychiatric condition, problems within the relationship, or the effects of a medication or other drug substance. Acquired HSDD refers to HSDD that develops in a patient who previously had no problems with sexual desire. Generalized HSDD refers to HSDD that occurs regardless of the type of stimulation, situation or partner. /Included in US product label/
EXPL THER A central problem in the treatment of Parkinson's disease (PD) is the development of motor disturbances like L-DOPA-induced dyskinesia (LID) after long-term treatment. Preclinical and clinical studies demonstrated that serotonin 5-HT(1A) receptor agonists attenuate this disabling motor side effect. The aim of this study was to investigate the ability of flibanserin compared to buspirone to attenuate L-DOPA-sensitized contraversive circling in hemiparkinsonian rats, which is an animal model of LID. Both drugs have a preferential affinity for the serotonin 5-HT(1A) receptors. Buspirone was in comparison because it was expected to have an effect in this model. Unilaterally 6-hydroxydopamine lesioned rats were treated twice daily intraperitoneally (ip) with L-DOPA methylester (12.5 mg/kg) and benserazide (3.25 mg/kg) for 21 days (on days 1, 3, 5, 8, 11, 14, 17 and 21). On day 24, L-DOPA-sensitized rats were treated ip 5 min prior to administration of L-DOPA methyl ester and benserazide with either saline (controls), 2.5, 5 and 10 mg/kg buspirone or flibanserin. Acute administration of both flibanserin and buspirone, dose dependently, attenuated the increased contraversive circling. An almost complete inhibition of the turning response was observed at 5 mg/kg buspirone and 10 mg/kg flibanserin. The current preclinical findings further implicate the 5-HT(1A) receptor as a promising therapeutic target for the reduction of LID and predict a potential efficacy of flibanserin in the treatment of LID in PD.

Pharmacology

Flibanserin is an orally bioavailable, non-hormonal, multifunctional serotonin agonist and antagonist (MSAA) that may improve sexual desire and arousal in women. Upon oral administration, flibanserin selectively binds to serotonin receptors in the central nervous system, acting as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors. Agonist activity at 5-HT1A postsynaptic receptors may enhance the release of dopamine and other monoamines. Combined with 5-HT2A antagonism, flibanserin boosts levels of dopamine in the mesocortical area of the prefrontal cortex and produces a net increase of norepinephrine selectively in the prefrontal cortex through disinhibition of locus coeruleus noradrenergic neurons. In addition, flibanserin reduces concentrations of serotonin in the prefrontal cortex with chronic administration. Reducing serotonin, which modulates sexual activity in an inhibitory fashion through downstream decreases in dopamine release, while enhancing the release of norepinephrine and dopamine in the prefrontal cortex may improve sexual desire and interest.

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CX - Other gynecologicals
G02CX02 - Flibanserin

Mechanism of Action

Flibansetrin has high affinity for serotonin receptors in the brain: it acts as an agonist on 5-HT1A and an antagonist on 5-HT2A. In vivo, flibanserin binds equally to 5-HT1A and 5-HT2A receptors. However, under higher levels of brain 5-HT (i.e., under stress), flibanserin may occupy 5-HT2A receptors in higher proportion than 5-HT(1A) receptors. It may also moderately antagonize D4 (dopamine) receptors and 5-HT2B and 5-HTB2C. Its action on neurotransmitter receptors may contribute to reduction in serotonin levels and increase in dopamine and norepinephrine levels, all of which may play part in reward processing.
Flibanserin has preferential affinity for serotonin 5-HT(1A), dopamine D(4k), and serotonin 5-HT(2A) receptors. In vitro and in microiontophoresis, flibanserin behaves as a 5-HT(1A) agonist, a very weak partial agonist on dopamine D(4) receptors, and a 5-HT(2A) antagonist. In vivo flibanserin binds equally to 5-HT(1A) and 5-HT(2A) receptors. However, under higher levels of brain 5-HT (i.e., under stress), flibanserin may occupy 5-HT(2A) receptors in higher proportion than 5-HT(1A) receptors. The effects of flibanserin on adenylyl cyclase are different from those of buspirone and 8-OH-DPAT, two other purported 5-HT(1A) receptor agonists. Flibanserin reduces neuronal firing rate in cells of the dorsal raphe, hippocampus, and cortex with the CA1 region being the most sensitive in the brain. Flibanserin-induced reduction in firing rate in the cortex seems to be mediated through stimulation of postsynaptic 5-HT(1A) receptors, whereas the reduction of the number of active cells seems to be mediated through dopamine D(4) receptor stimulation. Flibanserin quickly desensitizes somatic 5-HT autoreceptors in the dorsal raphe and enhances tonic activation of postsynaptic 5-HT(1A) receptors in the CA3 region. Flibanserin preferentially reduces synthesis and extracellular levels of 5-HT in the cortex, where it enhances extracellular levels of NE and DA. Flibanserin displays antidepressant-like activity in most animal models sensitive to antidepressants. Such activity, however, seems qualitatively different from that exerted by other antidepressants. Flibanserin seems to act via direct or indirect stimulation of 5-HT(1A), DA, and opioid receptors in those animal models. Flibanserin does not display consistent effects in animal models of anxiety and seems to exert potential antipsychotic effects. Flibanserin may induce some sedation but does not induce observable toxic effects at pharmacologically relevant doses.
Flibanserin is a novel pharmacologic agent in late-stage clinical testing for hypoactive sexual desire disorder (HSDD) in premenopausal women. A literature review was conducted of all published works on flibanserin and on related studies of serotonin (5-HT)(1A) receptors and 5-HT(2A) receptors, including their actions on monoamines and on sexual function. At clinically relevant doses, flibanserin acts predominantly at 5-HT(1A) receptors as an agonist and secondarily at 5-HT(2A) receptors as an antagonist. Additional binding actions within an order of magnitude of its 5-HT(1A) affinity, which are not likely to be clinically relevant, include weaker antagonist actions at 5-HT(2C) and 5-HT(2B) receptors, and less defined activity at dopamine (DA) D4 receptors. The 5-HT(1A) actions of flibanserin are only seen postsynaptically, which is unlike other agents such as buspirone that act at presynaptic 5-HT(1A) receptors. Furthermore, the postsynaptic actions of chronic flibanserin administration appear to demonstrate a preference for some populations of postsynaptic 5-HT receptors, particularly those that are located on the prefrontal cortex (PFC) pyramidal neurons, which regulate monoamine release in certain selective brain regions. The regional selectivity of flibanserin results in a unique pattern of monoamine modulation. Sustained increases in baseline of DA and norepinephrine (NE) are observed in the PFC, and flibanserin dosing increases DA and NE levels above the basal changes. Conversely, flibanserin induces transient decreases in 5-HT levels in some brain areas such as the PFC, nucleus accumbens, and hypothalamus, but not in other brain areas such as the hippocampus. Therefore, since DA and NE are excitatory and 5-HT is inhibitory to sexual desire and arousal, it is tempting to postulate that the actions of flibanserin on serotonin receptors at the PFC pyramidal neurons, resulting in increased DA and NE yet reduced 5-HT in the PFC, are the mechanistic underpinnings of enhancing sexual desire in HSDD.
In vitro, flibanserin demonstrated high affinity for the following serotonin (5-hydroxytryptamine or 5-T) receptors: agonist activity at 5-HT1A and antagonist activity at 5-HT2A. Flibanserin also has moderate antagonist activities at the 5-HT2B, 5-HT2C, and dopamine D4 receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1A [HSA:3350] [KO:K04153]

Vapor Pressure

3.13X10-10 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

167933-07-5

Absorption Distribution and Excretion

Flibanserin has an absolute oral availability of 33%.
Elimination via feces (51%) and urine (44%) following a single oral 50 mg dose of flibanserin solution.
Approximately 98% of the drug is bound to human serum proteins, mainly to albumin.
Food increased the extent of absorption and slowed the rate of absorption of a 50 mg dose of flibanserin (one half the recommended dosage). Low-, moderate-, and high-fat meals increased flibanserin AUC0-inf by 1.18-, 1.43-, and 1.56-fold; increased Cmax by 1.02-, 1.13-, and 1.15-fold; and prolonged median Tmax to 1.5, 0.9, 1.8 hours from 0.8 hours under fasted conditions, respectively.
Following oral ministration of a single 100 mg dose of flibanserin in healthy premenopausal women (N=8), mean (SD) Cmax was 419 (206) ng/mL and mean (SD) AUC0-inf was 1543 (511) ng*hr/mL. Median (range) time to reach Cmax was 0.75 (0.75 to 4.0) hours. Absolute bioavailability of flibanserin following oral dosing is 33%.
/MILK/ Flibanserin is excreted in rat milk. It is unknown whether flibanserin is present in human milk, ... .

Metabolism Metabolites

Metabolism is primarily via CYP3A4, slightly CYP2C19. Minimal involvement of CYP1A2, CYP2B6, CYP2C8, CYP2C9 or CYP2D6. At least 35 metabolites of flibanserin are produced, 2 of which reach plasma concentrations as high as parent drug, however they are pharmacologically inactive.
Flibanserin is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2C19. Based on in vitro and/or in vivo data, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2D6 contribute minimally to the metabolism of flibanserin. After a single oral solution dose of 50 mg 14C-radiolabeled flibanserin, 44% of the total 14C-flibanserin related radioactivity was recovered in urine, and 51% was recovered in feces. Flibanserin is extensively metabolized to at least 35 metabolites, most of them occurring in low concentrations in plasma. Two metabolites could be characterized that showed plasma concentrations similar to that achieved with flibanserin: 6,21-dihydroxy-flibanserin-6,21-disulfate and 6-hydroxy-flibanserin-6-sulfate. These two metabolites are inactive.

Associated Chemicals

Flibanserin hydrochloride; 147359-76-0

Wikipedia

Flibanserin
Nicofuranose

FDA Medication Guides

Addyi
Flibanserin
TABLET;ORAL
SPROUT PHARMS
04/11/2019

Drug Warnings

/BOX WARNING/ The use of Addyi in patients with hepatic impairment increases flibanserin concentrations, which can cause severe hypotension and syncope. Therefore, Addyi is contraindicated in patients with hepatic impairment. Inhibitors are contraindicated in patients taking Addyi.
/BOX WARNING/ The concomitant use of Addyi and moderate or strong CYP3A4 inhibitors increase s flibanserin concentrations, which can cause severe hypotension and syncope. Therefore, the use of moderate or strong CYP3A4 inhibitors is contraindicated in patients taking Addyi.
/BOX WARNING/ The use of Addyi and alcohol increases the risk of severe hypotension and syncope. Therefore, alcohol use is contraindicated in patients taking Addyi. Before prescribing Addyi, assess the likelihood of the patient abstaining from alcohol, taking into account the patient's current and past drinking behavior, and other pertinent social and medical history. Counsel patients who are prescribed Addyi about the importance of abstaining from alcohol use. Because of the increased risk of hypotension and syncope due to an interaction with alcohol, Addyi is available only through a restricted program under a Risk Evaluation and Mitigation Strategy (REMS) called the Addyi REMS Program.
Addyi can cause CNS depression (e.g., somnolence, sedation). In five 24-week, randomized, placebo controlled, double-blind trials of premenopausal women with hypoactive sexual desire disorder (HSDD), the incidence of somnolence, sedation or fatigue was 21% and 8% in patients treated with 100 mg Addyi once daily at bedtime and placebo, respectively. The risk of CNS depression is increased if Addyi is taken during waking hours, or if Addyi is taken with alcohol or other CNS depressants, or with medications that increase flibanserin concentrations, such as CYP3A4 inhibitors.
For more Drug Warnings (Complete) data for Flibanserin (9 total), please visit the HSDB record page.

Biological Half Life

≈11 hours
Flibanserin has a mean terminal half-life of approximately 11 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: M. Turconi et al., European Patent Office patent 526434; G. Bietti et al., USA patent 5576318 (1993, 1996 both to Boehringer Ingelheim).

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 deg - 30 °C (59 deg - 86 °F).
Conditions for safe storage, including any incompatibilities Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 degrees C.

Interactions

The concomitant use of Addyi with digoxin, a drug that is transported by P-glycoprotein (P-gp), increases the digoxin concentration. This may lead to digoxin toxicity.
In this study the functional interaction of the antidepressant drugs amitriptyline, mianserin, maprotiline, imipramine, fluoxetine and the putative antidepressant drug flibanserin has been studied on 5-HT7-mediated responses to 5-carboxamidotryptamine (5-CT) in the guinea-pig ileum. 5-CT induced a concentration-dependent inhibition of the contractile response to substance P (100 nM). Except for fluoxetine and flibanserin, all the antidepressants antagonized by different degrees the 5-CT inhibitory response with the following rank affinity order: mianserin > maprotiline > imipramine > amitriptyline. Mianserin was the only antidepressant to show a profile of competitive antagonism at 5-HT7 receptors in a tenfold range of concentrations (0.1-1 microM), with an affinity (pA2) value of 8.1 +/- 0.6. The antagonism of the other antidepressants was not concentration-dependent (amitriptyline) or was associated with slight or moderate reduction of the maximal 5-CT response (imipramine or maprotiline). The apparent affinity (pKB) values were: amitriptyline, 7.0 +/- 0.2; maprotiline, 7.3 +/- 0.6; imipramine, 7.2 +/- 0.4. Our results show that various +antidepressant drugs belonging to different chemical classes behave as antagonists at enteric 5-HT7 receptors through competitive or allosteric mechanisms. This evidence extends our previous findings demonstrating the interaction of antidepressants with other 5-HT receptors, namely 5-HT3 and 5-HT4 receptors.
The concomitant use of Addyi with CYP3A4 inducers substantially decreases flibanserin exposure compared to the use of Addyi alone. Examples of CYP3A4 inducers: Carbamazepine, phenobarbital, phenytoin, rifabutin, rifampin, rifapetine, St. John's Wort.
The concomitant use of Addyi with strong CYP2C19 inhibitors may increase flibanserin exposure which may increase the risk of hypotension, syncope, and CNS depression. Examples of strong CYP2C19 inhibitors: Proton pump inhibitors, selective serotonin reuptake inhibitors, benzodiazepines, antifungals.
For more Interactions (Complete) data for Flibanserin (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Simon JA, Clayton AH, Parish SJ, Apfel SC, Millheiser L. Effects of Alcohol Administered With Flibanserin in Healthy Premenopausal Women: A Randomized, Double-Blind, Single-Dose Crossover Study. J Sex Med. 2019 Nov 14. pii: S1743-6095(19)31459-6. doi: 10.1016/j.jsxm.2019.10.004. [Epub ahead of print] PubMed PMID: 31735618.
2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548074/ PubMed PMID: 31643404.
3: Dean L. Flibanserin Therapy and CYP2C19 Genotype. 2019 Sep 23. In: Pratt V, McLeod H, Rubinstein W, Dean L, Kattman B, Malheiro A, editors. Medical Genetics Summaries [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK546788/ PubMed PMID: 31550099.
4: Simon JA, Clayton AH, Kingsberg SA, Parish SJ, Kim NN, Millheiser L. Effects of Timing of Flibanserin Administration Relative to Alcohol Intake in Healthy Premenopausal Women: A Randomized, Double-Blind, Crossover Study. J Sex Med. 2019 Nov;16(11):1779-1786. doi: 10.1016/j.jsxm.2019.08.006. Epub 2019 Sep 12. PubMed PMID: 31522985.
5: Millheiser L, Clayton AH, Parish SJ, Kingsberg SA, Kim NN, Simon JA. Safety and Tolerability of Evening Ethanol Consumption and Bedtime Administration of Flibanserin in Healthy Premenopausal Female Subjects. Sex Med. 2019 Dec;7(4):418-424. doi: 10.1016/j.esxm.2019.08.003. Epub 2019 Sep 10. PubMed PMID: 31519497.
6: Ahmed RM, Abdallah IA. Determination of flibanserin in the presence of confirmed degradation products by a third derivative emission spectrofluorometric method: Application to pharmaceutical formulation. Spectrochim Acta A Mol Biomol Spectrosc. 2019 Aug 26;225:117491. doi: 10.1016/j.saa.2019.117491. [Epub ahead of print] PubMed PMID: 31476647.
7: He L, You W, Wang S, Jiang T, Chen C. A rapid and sensitive UPLC-MS/MS method for the determination of flibanserin in rat plasma: application to a pharmacokinetic study. BMC Chem. 2019 Aug 27;13(1):111. doi: 10.1186/s13065-019-0620-9. eCollection 2019 Dec. PubMed PMID: 31463480; PubMed Central PMCID: PMC6710871.
8: Simon JA, Kingsberg SA, Goldstein I, Kim NN, Hakim B, Millheiser L. Weight Loss in Women Taking Flibanserin for Hypoactive Sexual Desire Disorder (HSDD): Insights Into Potential Mechanisms. Sex Med Rev. 2019 Oct;7(4):575-586. doi: 10.1016/j.sxmr.2019.04.003. Epub 2019 Jun 10. Review. PubMed PMID: 31196764.
9: Sultan MA, El-Eryan RT, Attia AK, Eissa MJ. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. Biomed Chromatogr. 2019 Aug;33(8):e4545. doi: 10.1002/bmc.4545. Epub 2019 May 6. PubMed PMID: 30937940.
10: Kingsberg SA, McElroy SL, Clayton AH. Evaluation of Flibanserin Safety: Comparison with Other Serotonergic Medications. Sex Med Rev. 2019 Jul;7(3):380-392. doi: 10.1016/j.sxmr.2018.12.003. Epub 2019 Feb 22. Review. PubMed PMID: 30803922.
11: Simon JA, Thorp J, Millheiser L. Flibanserin for Premenopausal Hypoactive Sexual Desire Disorder: Pooled Analysis of Clinical Trials. J Womens Health (Larchmt). 2019 Jun;28(6):769-777. doi: 10.1089/jwh.2018.7516. Epub 2019 Feb 1. PubMed PMID: 30707049.
12: Baid R, Agarwal R. Flibanserin: A controversial drug for female hypoactive sexual desire disorder. Ind Psychiatry J. 2018 Jan-Jun;27(1):154-157. doi: 10.4103/ipj.ipj_20_16. PubMed PMID: 30416308; PubMed Central PMCID: PMC6198608.
13: Shingare RD, Kulkarni AS, Sutar RL, Reddy DS. Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones: Application to the Synthesis of Flibanserin, A Drug for Treating Hypoactive Sexual Desire Disorder in Women and Marine Natural Product Hunanamycin Analogue. ACS Omega. 2017 Aug 31;2(8):5137-5141. doi: 10.1021/acsomega.7b00819. Epub 2017 Aug 29. PubMed PMID: 30023739; PubMed Central PMCID: PMC6044990.
14: Segal JZ. Sex, drugs, and rhetoric: The case of flibanserin for 'female sexual dysfunction'. Soc Stud Sci. 2018 Aug;48(4):459-482. doi: 10.1177/0306312718778802. Epub 2018 Jun 3. PubMed PMID: 29862892.
15: Clements JN, Thompson B. Flibanserin for hypoactive sexual desire disorder in premenopausal women. JAAPA. 2018 Jun;31(6):51-53. doi: 10.1097/01.JAA.0000532129.61154.3e. PubMed PMID: 29846316.
16: Iqbal M, Ezzeldin E, Rezk NL, Bajrai AA, Al-Rashood KA. A validated UPLC-MS/MS method for flibanserin in plasma and its pharmacokinetic interaction with bosentan in rats. Bioanalysis. 2018 Jul;10(14):1087-1097. doi: 10.4155/bio-2018-0065. Epub 2018 Apr 25. PubMed PMID: 29692180.
17: Simon JA, Derogatis L, Portman D, Brown L, Yuan J, Kissling R. Flibanserin for Hypoactive Sexual Desire Disorder: An Open-Label Safety Study. J Sex Med. 2018 Mar;15(3):387-395. doi: 10.1016/j.jsxm.2017.12.016. PubMed PMID: 29502984.
18: Nappi RE, Cucinella L, Tiranini L, Martini E. Has flibanserin revolutionized the treatment of hypoactive sexual desire disorder or is there still room for more effective therapeutics? Expert Opin Pharmacother. 2018 Apr;19(5):421-423. doi: 10.1080/14656566.2018.1444751. Epub 2018 Feb 28. PubMed PMID: 29488405.
19: Anderson R, Moffatt CE. Ignorance Is Not Bliss: If We Don't Understand Hypoactive Sexual Desire Disorder, How Can Flibanserin Treat It? Commentary. J Sex Med. 2018 Mar;15(3):273-283. doi: 10.1016/j.jsxm.2018.01.001. Epub 2018 Feb 1. Review. PubMed PMID: 29396022.
20: Clayton AH, Croft HA, Yuan J, Brown L, Kissling R. Safety of Flibanserin in Women Treated With Antidepressants: A Randomized, Placebo-Controlled Study. J Sex Med. 2018 Jan;15(1):43-51. doi: 10.1016/j.jsxm.2017.11.005. PubMed PMID: 29289374.

Explore Compound Types